molecular formula C34H66O4 B570235 5-Pahsa CAS No. 1481636-41-2

5-Pahsa

Cat. No.: B570235
CAS No.: 1481636-41-2
M. Wt: 538.9 g/mol
InChI Key: QBGKCWKQYJQHJX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-PAHSA, an endogenous fatty acid, primarily targets adipocytes and hepatocytes . It interacts with these cells to modulate glucose and lipid metabolism . It also signals through GPR-120, a receptor involved in insulin signaling .

Mode of Action

This compound enhances insulin-stimulated glucose uptake in adipocytes and hepatocytes . It stimulates the secretion of insulin and GLP-1, hormones that play crucial roles in glucose homeostasis . Furthermore, this compound impacts lipogenesis and lipolysis, altering adipocyte lipolytic products through selective FA re-esterification .

Biochemical Pathways

This compound affects several biochemical pathways. It potentiates the effects of cold exposure and stimulates triacylglycerol (TAG)/fatty acid (FA) cycling in white adipose tissue (WAT) through impacting lipogenesis and lipolysis . It also inhibits the AMPK signaling pathway and promotes nuclear factor-kappa-B (NF-κB) mediated inflammation under high glucose conditions .

Pharmacokinetics

It’s known that this compound is regulated by adipose triglyceride lipase . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound has been found to increase insulin sensitivity and have anti-inflammatory effects . Under high glucose conditions, these positive effects are abolished .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as glucose concentration. High glucose concentrations impair this compound action by inhibiting the AMPK signaling pathway and promoting NF-κB mediated inflammation . Therefore, the metabolic status of the individual and the glucose concentration in the environment significantly impact the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-PAHSA involves the reaction of nonadec-1-en-6-yl palmitate with ozone in a stirred solution of dichloromethane at -78°C until the solution turns blue. Nitrogen is then bubbled into the reaction until it becomes colorless, followed by the addition of triphenyl phosphine .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the synthesis is carried out in research laboratories for experimental purposes.

Chemical Reactions Analysis

Types of Reactions: 5-PAHSA undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions.

    Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.

    Substitution: Substitution reactions can occur at the hydroxy or carboxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various reagents can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of this compound .

Biological Activity

5-Pahsa, or 5-(palmitoyloxy)octadecanoic acid, is a novel lipokine derived from palmitic acid that has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and neuroprotection. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, effects on glucose metabolism, autophagy, and oxidative stress.

This compound influences metabolic processes through several key pathways:

  • Regulation of mTOR and Autophagy : Research indicates that this compound can enhance autophagy in neuronal cells by inhibiting the mammalian target of rapamycin (mTOR) pathway. This inhibition leads to reduced phosphorylation of ULK1, a crucial protein in autophagy initiation . In vitro studies demonstrated that this compound administration decreased reactive oxygen species (ROS) levels in PC12 cells, suggesting a protective effect against oxidative stress under diabetic conditions .
  • Impact on Lipid Metabolism : In animal models, particularly DB/DB mice, this compound was shown to influence lipid metabolism significantly. It promotes de novo lipogenesis (DNL) while impeding triglyceride (TAG) synthesis . This dual action suggests that this compound may play a role in energy expenditure rather than merely storing lipids.

Effects on Glucose Metabolism

Despite its regulatory role in lipid metabolism, the effects of this compound on glucose metabolism appear limited:

  • Glucose Tolerance : In studies involving diabetic mouse models, administration of this compound did not significantly improve glucose metabolism. However, it did reduce oxidized low-density lipoprotein (ox-LDL) levels, which are associated with cardiovascular risk .
  • Insulin Sensitivity : While this compound's direct impact on insulin sensitivity remains inconclusive, it has been suggested that it may activate G protein-coupled receptors (GPRs), which could indirectly influence glucose homeostasis and improve insulin resistance .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : A study involving PC12 neuronal cells showed that treatment with this compound led to a significant decrease in ROS levels and enhanced autophagic activity by inhibiting mTOR phosphorylation . The results indicated a potential neuroprotective effect under high-glucose conditions.
  • Animal Models : In DB/DB mice, administration of this compound resulted in decreased levels of ox-LDL and alterations in lipid profiles without significant changes in glucose metabolism. This highlights its potential role in managing dyslipidemia associated with diabetes .
  • Comparative Studies : Comparative analyses between different PAHSA isomers revealed that this compound is notably downregulated in insulin-resistant states, suggesting its potential as a biomarker for metabolic disorders .

Summary of Key Findings

Study Type Findings
In Vitro (PC12 Cells)Decreased ROS levels; enhanced autophagy via mTOR inhibition
Animal ModelsReduced ox-LDL; no significant improvement in glucose metabolism
Comparative AnalysisDownregulation in insulin-resistant states; potential biomarker for diabetes

Properties

IUPAC Name

5-hexadecanoyloxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGKCWKQYJQHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901277043
Record name 5-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAHFA(16:0/5-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1481636-41-2
Record name 5-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1481636-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(1-Oxohexadecyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901277043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAHFA(16:0/5-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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